2-Amino-3,4-Dichlorobenzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

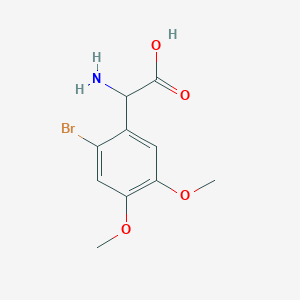

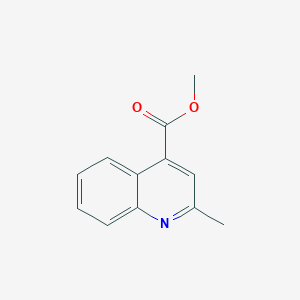

2-Amino-3,4-dichlorobenzoic acid (2ADCB) is a versatile organic compound with a wide range of applications in both research and industry. It is a crystalline solid with a molecular weight of 222.02 g/mol, a melting point of 229-231 °C, and a boiling point of 454 °C. 2ADCB is found in nature in trace amounts, but is mainly produced synthetically. Its unique properties make it an important tool for scientists and engineers in a variety of fields.

Wissenschaftliche Forschungsanwendungen

Synthese von halogenierten Benzoesäurederivaten

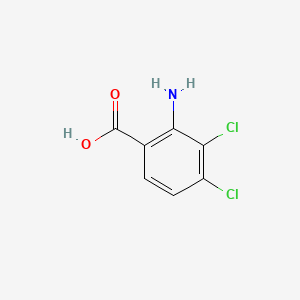

2-Amino-3,4-Dichlorobenzoesäure kann zur Synthese von 2,4-Dichlor-3,5-Difluorbenzoesäure verwendet werden . Diese Verbindung wird aus dem kommerziell erhältlichen 4-Chlor-3,5-Difluorbenzonitril in guter Ausbeute durch eine Reaktionssequenz hergestellt, die Nitrierung, selektive Reduktion, Diazotierung und Chlorierung umfasst .

Herstellung von Antibakterien

Tetrahalogenierte Benzoesäurederivate, die unter Verwendung von this compound synthetisiert werden können, sind wertvolle Zwischenprodukte für die Synthese von Arzneimitteln, darunter Antibakterien .

Synthese von biologisch aktiven Verbindungen

Fluorarene, die unter Verwendung von this compound synthetisiert werden können, sind vielseitige Bestandteile vieler synthetischer biologisch aktiver Verbindungen und funktioneller Materialien .

Synthese von Pyrimidothiazolochinoxalinderivaten

2,4-Dichlorbenzoesäure, die aus this compound synthetisiert werden kann, wird als Reagenz bei der Synthese von Pyrimido[2′,1′:2,3]thiazolo[4,5-b]chinoxalinderivaten verwendet .

Synthese von Chinolincarbonsäuren

2,4-Dichlorbenzoesäure wird auch als Ausgangsreagenz bei der Synthese von 1-(substituiert)-1,4-Dihydro-6-nitro-4-oxo-7-(sub-sekundär-amino)-chinolin-3-carbonsäuren verwendet .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-Amino-3,4-dichlorobenzoic acid is the enzyme 3-hydroxyanthranilate 3,4-dioxygenase . This enzyme is involved in the metabolic pathway of tryptophan and plays a crucial role in the synthesis of NAD+ .

Mode of Action

This interaction may result in changes to the enzyme’s function, potentially affecting the metabolic pathway of tryptophan .

Biochemical Pathways

The compound is likely to affect the tryptophan metabolic pathway due to its interaction with 3-hydroxyanthranilate 3,4-dioxygenase . This could have downstream effects on the synthesis of NAD+, a crucial coenzyme in various biological reactions .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption . The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP) value of 1.42, suggests that it may have good bioavailability .

Result of Action

Given its target and mode of action, it is likely that the compound could influence the metabolic pathway of tryptophan and the synthesis of nad+ .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-3,4-dichlorobenzoic acid. For instance, the compound’s solubility in water could affect its distribution and bioavailability . Additionally, the compound’s stability could be influenced by factors such as temperature and pH .

Biochemische Analyse

Biochemical Properties

2-Amino-3,4-dichlorobenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. These interactions can lead to changes in the metabolic flux and the levels of metabolites within the cell .

Cellular Effects

The effects of 2-Amino-3,4-dichlorobenzoic acid on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 2-Amino-3,4-dichlorobenzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3,4-dichlorobenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effects on cellular function. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 2-Amino-3,4-dichlorobenzoic acid vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage considerations in research .

Metabolic Pathways

2-Amino-3,4-dichlorobenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the flow of metabolites through these pathways. For example, it can affect the activity of enzymes involved in the Krebs cycle, leading to changes in the production of energy and other key metabolites. These interactions can have significant effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of 2-Amino-3,4-dichlorobenzoic acid within cells and tissues are critical for its activity. It can be transported by specific transporters or binding proteins, influencing its localization and accumulation within the cell. These transport mechanisms can affect the compound’s availability to interact with target biomolecules and exert its effects .

Subcellular Localization

The subcellular localization of 2-Amino-3,4-dichlorobenzoic acid is essential for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .

Eigenschaften

IUPAC Name |

2-amino-3,4-dichlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFCCMCEVBFNHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402090 |

Source

|

| Record name | 2-amino-3,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20776-62-9 |

Source

|

| Record name | 2-amino-3,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1275756.png)

![2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1275763.png)

![6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1275772.png)

![7-Bromopyrido[2,3-b]pyrazine](/img/structure/B1275775.png)